Piperidine-2-carboxylic acid hydrochloride
Overview
Description
Piperidine-2-carboxylic acid, also known as Pipecolic acid, is an organic compound with the formula HNC5H9CO2H1. It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically1. Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common1. It is a colorless solid1.
Synthesis Analysis
Pipecolic acid’s biosynthesis starts from lysine1. A protein called CRYM, which also binds thyroid hormones, is involved in the pipecolic acid pathway1. It has been commonly utilized as a replacement for proline in many peptidomimetic syntheses2.
Molecular Structure Analysis
The molecular structure of Piperidine-2-carboxylic acid hydrochloride is available in the NIST Chemistry WebBook3.
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry4. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids4. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives4.
Physical And Chemical Properties Analysis
Pipecolic acid is a colorless solid1. It has a molar mass of 129.157041 and a melting point of 268 °C1.
Scientific Research Applications
Crystal Structure Analysis : Szafran, Komasa, and Bartoszak-Adamska (2007) studied the crystal and molecular structure of 4-carboxypiperidinium chloride, a form of piperidine-2-carboxylic acid hydrochloride, through single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. The piperidine ring was found to be protonated and adopted a chair conformation, showing specific hydrogen bond interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Applications : Zheng Rui (2010) described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting its utility in chemical synthesis (Zheng Rui, 2010).
Inhibitors in Medicinal Chemistry : A study by Pikul et al. (2001) found that a series of carboxylic acids containing substituted piperidine were potent inhibitors of selected matrix metalloproteinases, showcasing the compound's relevance in the development of therapeutic agents (Pikul et al., 2001).
Molecular Structure and Hydrogen Bonding Studies : Another study by Komasa et al. (2008) focused on the molecular structure, hydrogen bonding, and spectroscopic properties of a complex of piperidine-4-carboxylic acid with chloroacetic acid. The study used various spectroscopic methods and calculations to analyze the complex (Komasa et al., 2008).
Catalytic Applications : Ghorbani‐Choghamarani and Azadi (2015) prepared piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles and demonstrated their use as a novel catalyst for synthesizing certain organic compounds, indicating the potential of piperidine-2-carboxylic acid hydrochloride in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Antimicrobial Activities : Research by Ovonramwen, Owolabi, and Oviawe (2019) involved the synthesis and evaluation of a derivative of piperidine for antimicrobial activities, underscoring its potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Use in Asymmetric Synthesis : Acharya and Clive (2010) utilized piperidine derivatives in the asymmetric synthesis of various compounds, illustrating the role of piperidine-2-carboxylic acid hydrochloride in stereoselective synthesis (Acharya & Clive, 2010).
Complex Formation and Anticancer Activity : El-Deen et al. (2013) synthesized new complexes of dl-piperidine-2-carboxylic acid and evaluated their anticancer activity, indicating its significance in cancer research (El-Deen et al., 2013).
Biological Evaluation for Medical Applications : Zhang et al. (2007) synthesized and evaluated certain derivatives of piperidine-3-carboxylic acid hydrochlorides as gamma-aminobutyric acid uptake inhibitors, providing insights into their medical applications (Zhang et al., 2007).
Safety And Hazards
According to the safety data sheet, Piperidine-2-carboxylic acid hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard5. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation5.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry4. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids4. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry4.
properties
IUPAC Name |
piperidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDEGXARBUSFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935955 | |
Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2-carboxylic acid hydrochloride | |
CAS RN |
15862-86-9, 5107-10-8 | |
Record name | 2-Piperidinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipecolic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carboxypiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | dl-Pipecolic acid hcl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPECOLIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O89Q83G5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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